molecular formula C23H22ClN3O B2785140 N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide CAS No. 2034440-23-6

N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Katalognummer B2785140
CAS-Nummer: 2034440-23-6
Molekulargewicht: 391.9
InChI-Schlüssel: BALAYRZEOKBBKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as BPN14770, is a small molecule drug that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the class of cyclohexane carboxamides and has been studied in various scientific research applications. In

Wirkmechanismus

The mechanism of action of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the inhibition of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases cAMP levels, activates PKA and CREB, and improves synaptic plasticity, which is essential for learning and memory. This compound also reduces neuroinflammation and oxidative stress, which are implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a high affinity for PDE4D, which makes it a potent inhibitor of this enzyme. This compound also has a good safety profile and does not cause significant side effects. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its therapeutic effect. In addition, this compound has not been tested in humans, and its efficacy and safety in clinical trials are not yet known.

Zukünftige Richtungen

There are several future directions for the study of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One direction is to investigate its efficacy and safety in clinical trials for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential therapeutic properties in other neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, depression, and anxiety disorders. Furthermore, the development of more potent and selective PDE4D inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of cognitive and memory impairments.

Synthesemethoden

The synthesis of N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2,3-bipyridine in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired compound. The yield of this reaction is around 60%, and the purity of the final product can be achieved through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been studied in various scientific research applications, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been found to reduce anxiety-like behaviors in animal models of autism spectrum disorders.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O/c24-20-7-5-19(6-8-20)23(10-1-2-11-23)22(28)27-15-17-9-13-26-21(14-17)18-4-3-12-25-16-18/h3-9,12-14,16H,1-2,10-11,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALAYRZEOKBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.